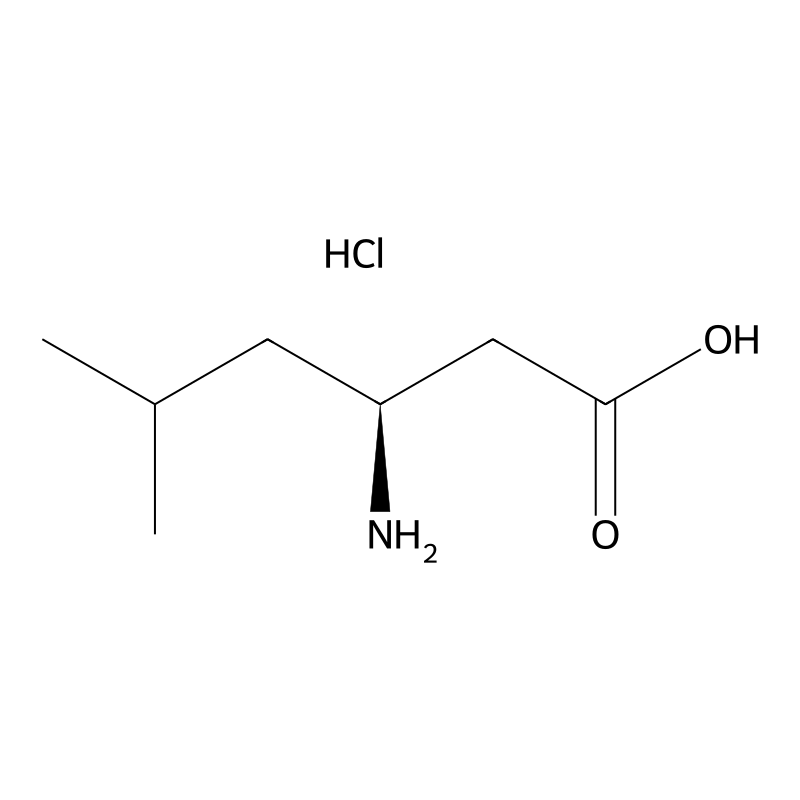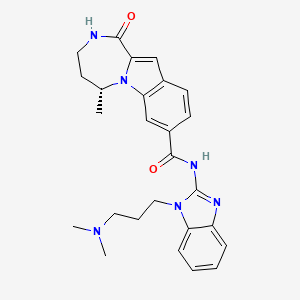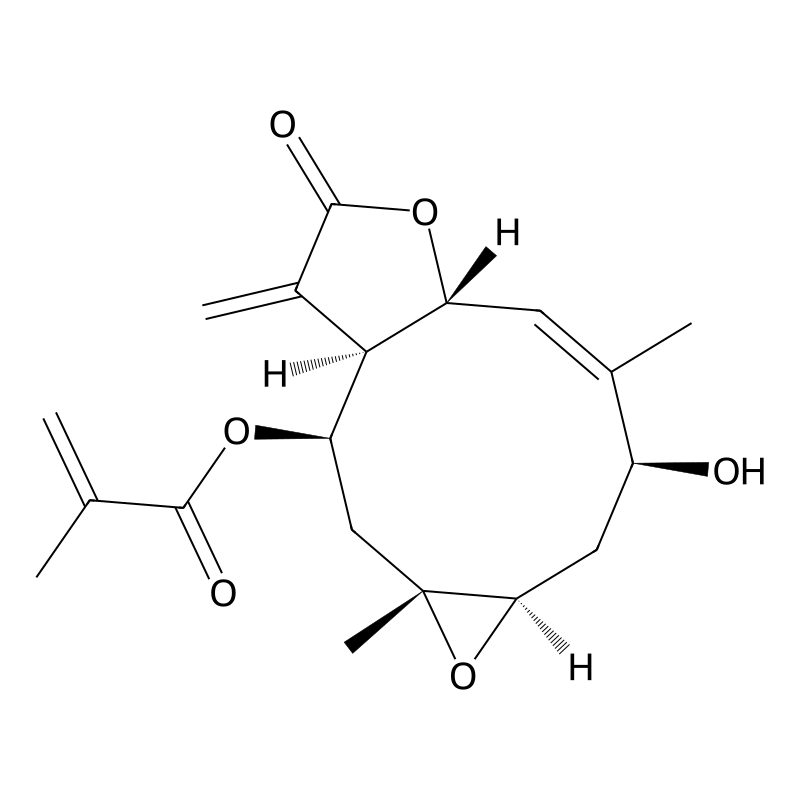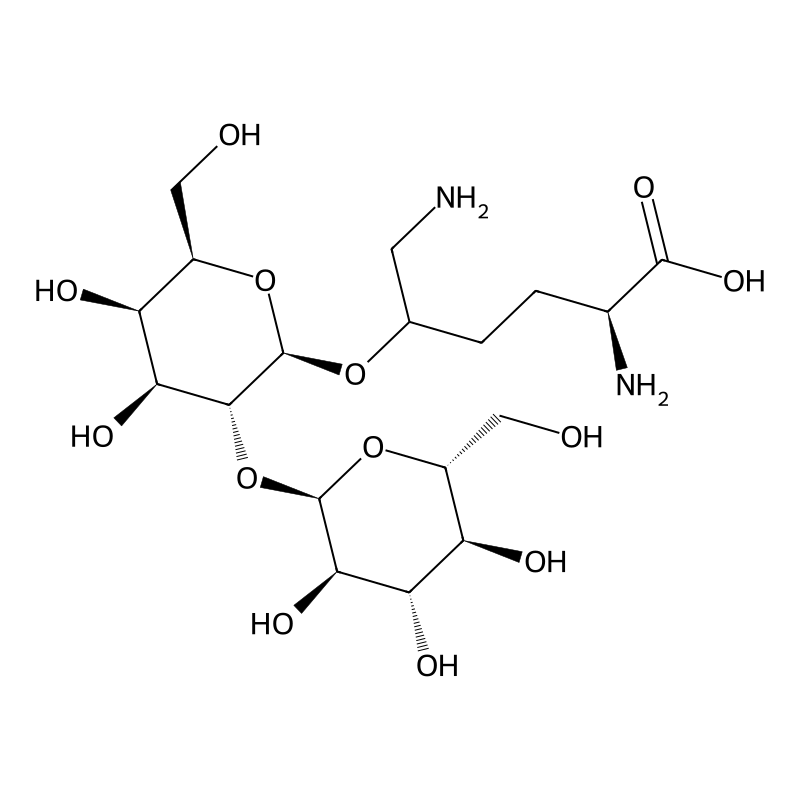L-beta-Homoleucine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
L-beta-Homoleucine hydrochloride is a derivative of the amino acid leucine, specifically classified as (S)-3-amino-5-methylhexanoic acid hydrochloride. It has the chemical formula C₇H₁₆ClNO₂ and a molecular weight of approximately 165.66 g/mol. This compound is notable for its unique structural characteristics, which include a branched-chain configuration that differentiates it from other amino acids. The compound is typically available in a hydrochloride salt form, enhancing its solubility in water, which is beneficial for various applications in biochemical research and pharmaceutical formulations .
The mechanism of action of L-β-HL is not yet fully understood. Current research suggests it may :
- Interact with specific enzymes, potentially acting as an inhibitor.
- Be incorporated into peptides, potentially altering their function.
- Peptide Bond Formation: Like other amino acids, it can undergo condensation reactions to form peptides and proteins.
- Decarboxylation: Under specific conditions, it may lose its carboxyl group, leading to the formation of amines.
- N-acylation: The amino group can react with acyl chlorides or anhydrides to form N-acyl derivatives.
These reactions are essential for its incorporation into various biochemical pathways and synthetic processes .
L-beta-Homoleucine hydrochloride can be synthesized through several methods:
- Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of amino acids from simpler precursors.
- Chemical Synthesis: Starting from readily available amino acids or related compounds through various organic reactions, including alkylation and reductive amination.
The choice of synthesis method often depends on the desired purity and yield for subsequent applications .
L-beta-Homoleucine hydrochloride finds applications in various fields:
- Pharmaceuticals: Used as an intermediate in drug synthesis and development.
- Nutritional Supplements: Incorporated into formulations aimed at enhancing muscle growth and recovery due to its structural similarity to leucine.
- Research: Utilized in studies related to protein synthesis, metabolic pathways, and neurobiology.
Its unique properties make it a valuable compound in both academic research and industrial applications .
L-beta-Homoleucine hydrochloride shares similarities with several other amino acids and derivatives. Here’s a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| L-Leucine | C₆H₁₃NO₂ | Essential amino acid; major role in protein synthesis. |
| L-Homoleucine | C₇H₁₅NO₂ | Similar structure but lacks the hydroxyl group; less studied. |
| L-Beta-Homoisoleucine | C₇H₁₅NO₂ | Different branching; potential for distinct biological activity. |
L-beta-Homoleucine hydrochloride is unique due to its specific branching pattern and the presence of a methyl group at the beta position, which may influence its biological roles compared to other similar compounds .








